Cas no 1805499-71-1 (Ethyl 3-chloro-5-(difluoromethoxy)benzoate)

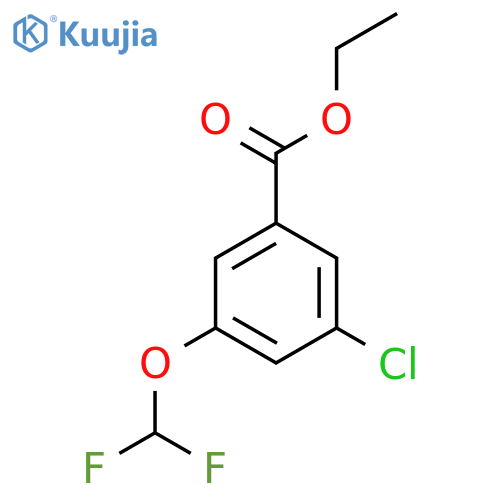

1805499-71-1 structure

商品名:Ethyl 3-chloro-5-(difluoromethoxy)benzoate

CAS番号:1805499-71-1

MF:C10H9ClF2O3

メガワット:250.626469373703

CID:4956499

Ethyl 3-chloro-5-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-5-(difluoromethoxy)benzoate

-

- インチ: 1S/C10H9ClF2O3/c1-2-15-9(14)6-3-7(11)5-8(4-6)16-10(12)13/h3-5,10H,2H2,1H3

- InChIKey: LMEQYSZIRAAAKP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C(=O)OCC)C=1)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 238

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 35.5

Ethyl 3-chloro-5-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015006581-1g |

Ethyl 3-chloro-5-(difluoromethoxy)benzoate |

1805499-71-1 | 97% | 1g |

1,579.40 USD | 2021-06-21 |

Ethyl 3-chloro-5-(difluoromethoxy)benzoate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1805499-71-1 (Ethyl 3-chloro-5-(difluoromethoxy)benzoate) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量